molecular formula C9H13N3O4 B1418263 Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate CAS No. 1706451-63-9

Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate

Cat. No.: B1418263
CAS No.: 1706451-63-9
M. Wt: 227.22 g/mol
InChI Key: CLMWYSJIFLYALX-UHFFFAOYSA-N
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Description

Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate is a complex organic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and hydroxyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate typically involves multi-step organic synthesis. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by the introduction of amino and hydroxyl groups through subsequent reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxypyrimidine: Similar in structure but lacks the carboxylate and methyl groups.

    5,6-Dihydroxypyrimidine: Lacks the amino and carboxylate groups.

    Methyl 2-(1-Amino-1-methylethyl)-5-hydroxypyrimidine-4-carboxylate: Similar but with one less hydroxyl group.

Uniqueness

Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate is unique due to the presence of both amino and hydroxyl groups, which provide it with versatile reactivity and potential for various applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

methyl 2-(2-aminopropan-2-yl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,10)8-11-4(7(15)16-3)5(13)6(14)12-8/h13H,10H2,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMWYSJIFLYALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1)O)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate
Reactant of Route 2
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate
Reactant of Route 3
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate
Reactant of Route 4
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate

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